(5-Bromo-4-ethoxy-2,3-difluorophenyl)methanol
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Overview
Description
(5-Bromo-4-ethoxy-2,3-difluorophenyl)methanol: is a chemical compound characterized by its bromo, ethoxy, and difluoro groups attached to a phenyl ring, with a methanol group attached to the phenyl ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various organic synthesis methods, including halogenation, etherification, and fluorination reactions
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The production process may also involve purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
(5-Bromo-4-ethoxy-2,3-difluorophenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can occur at the bromo and ethoxy positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: (5-Bromo-4-ethoxy-2,3-difluorophenyl)carboxylic acid or ketone derivatives.
Reduction: Amines or alcohol derivatives.
Substitution: Different halogenated or alkylated derivatives.
Scientific Research Applications
(5-Bromo-4-ethoxy-2,3-difluorophenyl)methanol: has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
(5-Bromo-4-ethoxy-2,3-difluorophenyl)methanol: can be compared with other similar compounds, such as (5-Bromo-4-methoxy-2,3-difluorophenyl)methanol and (5-Bromo-4-ethoxy-2-fluorophenyl)methanol . These compounds differ in their substituents, which can affect their chemical reactivity and biological activity.
Comparison with Similar Compounds
(5-Bromo-4-methoxy-2,3-difluorophenyl)methanol
(5-Bromo-4-ethoxy-2-fluorophenyl)methanol
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Properties
IUPAC Name |
(5-bromo-4-ethoxy-2,3-difluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O2/c1-2-14-9-6(10)3-5(4-13)7(11)8(9)12/h3,13H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJODPIVIWRBKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1F)F)CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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